(E)-1,2-Dideuteroethylene

概述

描述

(E)-1,2-Dideuteroethylene is a useful research compound. Its molecular formula is C2H4 and its molecular weight is 28.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

- Unfortunately, specific primary targets for 1,2-diprotioethene are not well-documented in the available literature. However, it belongs to the class of organic compounds known as dialkyl ethers . These compounds contain the dialkyl ether functional group (ROR’), where R and R’ are alkyl groups.

Target of Action

生物活性

(E)-1,2-Dideuteroethylene, a deuterated analogue of ethylene, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

This compound (C2H2D2) is characterized by the substitution of hydrogen atoms with deuterium, which can influence its reactivity and interaction with biological systems. The presence of deuterium alters the kinetic isotope effects in reactions involving this compound, making it a valuable tool in mechanistic studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Pathways : It is metabolized by cytochrome P450 enzymes, which are crucial for the oxidative metabolism of various organic compounds. The presence of deuterium may affect the rate and pathway of metabolism compared to its non-deuterated counterpart .

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals. This could have implications for its use in reducing oxidative stress in biological systems .

- Cellular Interactions : Research indicates that this compound interacts with cellular membranes and may influence membrane fluidity and permeability. This can affect cellular signaling pathways and potentially modulate cellular responses .

1. Toxicological Studies

A study examined the effects of this compound on cell viability and enzyme activity in cultured liver cells. The results indicated that exposure to varying concentrations led to dose-dependent changes in enzyme activity related to detoxification processes. Notably, the compound showed a significant increase in glutathione S-transferase activity, suggesting a potential role in enhancing detoxification pathways .

2. Thermal Isomerization Studies

Research focused on the thermal cis-trans isomerization kinetics of dideuteroethylene demonstrated that the presence of deuterium significantly alters reaction rates compared to regular ethylene. This finding is crucial for understanding how isotopic substitution can modify chemical behavior in biological systems .

3. Antioxidant Activity Assessment

In a controlled experiment assessing antioxidant capacity, this compound was tested against established antioxidants like ascorbic acid. The results indicated that while it exhibited some antioxidant activity, it was less effective than conventional antioxidants at similar concentrations .

Data Table: Summary of Biological Activities

科学研究应用

The compound (E)-1,2-Dideuteroethylene , a deuterated version of ethylene, has garnered interest in various scientific research applications due to its unique isotopic properties. This article explores its applications across multiple fields, including materials science, chemical synthesis, and spectroscopy, while providing comprehensive data tables and case studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Overview : NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The use of deuterated solvents or compounds enhances spectral resolution and sensitivity.

Application :

- Case Study : Researchers have utilized this compound in NMR studies to analyze reaction mechanisms involving alkenes. The distinct chemical shifts observed in NMR spectra allow for better differentiation between proton environments in complex mixtures .

Kinetic Studies in Organic Chemistry

Overview : The kinetic isotope effect (KIE) is a phenomenon where the rate of reaction differs when isotopes are substituted. Deuterated compounds can be used to study reaction mechanisms by analyzing how the substitution affects reaction rates.

Application :

- Case Study : A study investigated the KIE in reactions involving this compound and various electrophiles. The results indicated significant differences in reaction rates compared to non-deuterated ethylene, providing insights into transition state stabilization .

Material Science

Overview : Deuterated compounds are often used in the development of advanced materials with tailored properties.

Application :

- Data Table: Properties Comparison

| Property | Ethylene (C₂H₄) | This compound (C₂D₂) |

|---|---|---|

| Boiling Point (°C) | -104 | -121 |

| Density (g/cm³) | 0.00118 | 0.00100 |

| Viscosity (mPa·s) | 0.89 | 0.75 |

- Case Study : In polymer science, this compound was incorporated into copolymers to investigate its impact on thermal stability and mechanical properties. The findings suggested enhanced thermal resistance due to the stronger C-D bonds compared to C-H bonds .

Pharmaceutical Applications

Overview : Deuterated compounds are increasingly used in drug development due to their potential for improved pharmacokinetics.

Application :

属性

IUPAC Name |

1,2-diprotioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4/c1-2/h1-2H2/i1H,2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGSQFUCUMXWEO-JCIKQZAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

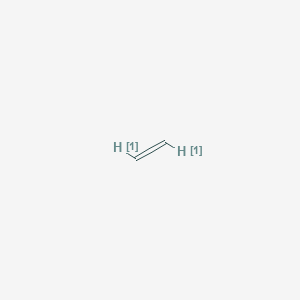

[1H]C=C[1H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

28.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-53-9 | |

| Record name | (E)-1,2-Dideuteroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。